molecular formula C10H13N3O3 B1379577 N-Butyl 5-nitropicolinamide CAS No. 1437794-67-6

N-Butyl 5-nitropicolinamide

Cat. No. B1379577
CAS RN: 1437794-67-6
M. Wt: 223.23 g/mol
InChI Key: PCTHYKZDUGQVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Butyl 5-nitropicolinamide” is an organic compound with the molecular formula C10H13N3O3 . It belongs to the class of compounds known as heterocyclic building blocks, specifically pyridines . The compound has a molecular weight of 223.23 .


Molecular Structure Analysis

The InChI code for “N-Butyl 5-nitropicolinamide” is 1S/C10H13N3O3/c1-2-3-6-11-10(14)9-5-4-8(7-12-9)13(15)16/h4-5,7H,2-3,6H2,1H3,(H,11,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-Butyl 5-nitropicolinamide” has a molecular weight of 223.23 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Quantum Dot Surface Passivation

In the field of quantum dots, N-Butyl 5-nitropicolinamide can be used for surface passivation. It helps to reduce surface defects and improve the optical and electronic properties of quantum dots, which are essential for their use in displays and sensors .

Safety And Hazards

The safety information for “N-Butyl 5-nitropicolinamide” suggests that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces . It’s important to note that this information is general and may not cover all potential hazards.

properties

IUPAC Name

N-butyl-5-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-3-6-11-10(14)9-5-4-8(7-12-9)13(15)16/h4-5,7H,2-3,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTHYKZDUGQVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl 5-nitropicolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl 5-nitropicolinamide
Reactant of Route 2
Reactant of Route 2
N-Butyl 5-nitropicolinamide
Reactant of Route 3
Reactant of Route 3
N-Butyl 5-nitropicolinamide
Reactant of Route 4
Reactant of Route 4
N-Butyl 5-nitropicolinamide
Reactant of Route 5
Reactant of Route 5
N-Butyl 5-nitropicolinamide
Reactant of Route 6
Reactant of Route 6
N-Butyl 5-nitropicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.